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molecular formula C8H9Cl3OSi B8566322 p-Methoxybenzyltrichlorosilane CAS No. 106810-48-4

p-Methoxybenzyltrichlorosilane

Cat. No. B8566322
M. Wt: 255.6 g/mol
InChI Key: CDVJPOXUZPVGOJ-UHFFFAOYSA-N
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Patent
US06251057B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.056 g (0.2 mmol) of tricyclohexylphosphine, 0.271 ml (2.0 mmol) of 4-methoxybenzyl chloride, and 1.00 ml (9.91 mmol) of trichlorosilane were reacted at 150° C. for 2 hrs. The resulting mixture was distilled to give 0.23 g of (4-methoxybenzyl)trichlorosilane (yield; 47%).
Quantity
0.056 g
Type
reactant
Reaction Step One
Quantity
0.271 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.[CH3:20][O:21][C:22]1[CH:29]=[CH:28][C:25]([CH2:26]Cl)=[CH:24][CH:23]=1.[Cl:30][SiH:31]([Cl:33])[Cl:32]>>[CH3:20][O:21][C:22]1[CH:29]=[CH:28][C:25]([CH2:26][Si:31]([Cl:33])([Cl:32])[Cl:30])=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
0.056 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
0.271 mL
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
1 mL
Type
reactant
Smiles
Cl[SiH](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C[Si](Cl)(Cl)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.23 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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